molecular formula C27H23NO6 B265560 ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate

ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate

Cat. No. B265560
M. Wt: 457.5 g/mol
InChI Key: DDZAVKMNCRHCLJ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate, also known as EHPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EHPB is a derivative of benzoic acid and is synthesized through a multi-step process involving the reaction of various chemicals.

Scientific Research Applications

Ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In drug discovery, ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been studied as a scaffold for the development of new drugs. Its unique chemical structure and ability to interact with biological molecules make it a promising candidate for the design of new drugs with improved efficacy and safety profiles.
In materials science, ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been studied for its potential applications in organic electronics and optoelectronics. Its ability to form stable films and its unique electronic properties make it a promising candidate for the development of new electronic devices.

Mechanism of Action

The mechanism of action of ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with biological molecules, including enzymes and proteins. ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been shown to inhibit the activity of COX-2 by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation and cancer development. ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Its ability to inhibit COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in inflammation. ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has been shown to have anti-oxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate has several advantages for lab experiments, including its ability to interact with biological molecules and its unique chemical structure. Its ability to inhibit COX-2 activity and induce apoptosis in cancer cells make it a promising candidate for cancer therapy. Additionally, its unique chemical structure makes it a promising scaffold for the development of new drugs and materials.
However, there are also limitations to using ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate in lab experiments. Its synthesis method is complex and involves the use of various chemicals, which may be hazardous. Additionally, its potential toxicity and side effects have not been fully evaluated, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate, including:
1. Further studies on its anti-inflammatory and anti-cancer properties, including its mechanism of action and potential therapeutic applications.
2. Development of new drugs and materials based on the ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate scaffold.
3. Evaluation of its potential toxicity and side effects in various applications.
4. Investigation of its potential applications in other fields, such as organic electronics and optoelectronics.
5. Optimization of its synthesis method to improve yield and purity.
Conclusion
In conclusion, ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure and ability to interact with biological molecules make it a promising candidate for the development of new drugs and materials. However, further studies are needed to fully evaluate its potential applications and limitations.

Synthesis Methods

The synthesis of ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and pyrrolidine in the presence of a catalyst. The resulting product is then reacted with ethyl 4-chlorobenzoate, followed by hydrolysis to obtain ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate. This synthesis method has been optimized to produce high yields of ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate with high purity.

properties

Product Name

ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C27H23NO6/c1-3-34-27(32)19-9-13-20(14-10-19)28-23(17-11-15-21(33-2)16-12-17)22(25(30)26(28)31)24(29)18-7-5-4-6-8-18/h4-16,23,29H,3H2,1-2H3/b24-22+

InChI Key

DDZAVKMNCRHCLJ-ZNTNEXAZSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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